1,2,5-Thiadiazole-3-carbohydrazide
Overview
Description
1,2,5-Thiadiazole-3-carbohydrazide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and agrochemicals .
Mechanism of Action
Target of Action
1,2,5-Thiadiazole-3-carbohydrazide is a key intermediate in the synthesis of pharmaceutical compounds, especially fezolinetant . Fezolinetant is an antagonist of the neurokinin 3 receptor (NK3R), which plays a crucial role in the regulation of the reproductive axis and thermoregulation .
Mode of Action
Fezolinetant acts by blocking the NK3R, thereby inhibiting the action of neurokinin B, a neuropeptide that stimulates the release of gonadotropin-releasing hormone .
Biochemical Pathways
As a precursor to fezolinetant, it is likely involved in the regulation of the hypothalamic-pituitary-gonadal axis . By inhibiting the action of neurokinin B on the NK3R, fezolinetant can modulate the release of gonadotropins, which in turn affects the production of sex hormones .
Result of Action
Fezolinetant has been shown to have therapeutic effects in conditions such as hot flashes in menopausal women by modulating the activity of the NK3R .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial and cytotoxic activities
Cellular Effects
In terms of cellular effects, 1,2,5-Thiadiazole-3-carbohydrazide has been found to exhibit cytotoxic activity against certain types of cancer cells . For instance, it has been shown to reduce cell viability in breast carcinoma cells . The exact impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is still being researched.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules and possibly through enzyme inhibition or activation
Temporal Effects in Laboratory Settings
It is known that thiadiazole derivatives can contribute to high density, insensitivity, and thermal stability
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Thiadiazole-3-carbohydrazide can be synthesized through several methods. Another method includes the cycloaddition of diazoalkanes with carbon-sulfur bonds, referred to as the Pechmann synthesis . Additionally, hetero-cyclization of α-diazo thiocarbonyl compounds and ring transformation of other sulfur-containing heterocyclic compounds are also employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been reported to be an efficient method, providing high yields and shorter reaction times compared to conventional heating methods . This method involves the condensation of hydrazides with isocyanates in the presence of acetonitrile as a solvent .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Thiadiazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, tetrahydrothiadiazoles, and various substituted thiadiazole derivatives .
Scientific Research Applications
1,2,5-Thiadiazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been studied for its potential use as an antiviral and anti-inflammatory agent.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
1,2,5-Thiadiazole-3-carbohydrazide can be compared with other similar compounds such as 1,2,3-thiadiazole derivatives and 1,2,4-thiadiazole derivatives. These compounds share the thiadiazole ring structure but differ in the position of the nitrogen and sulfur atoms . The unique arrangement of atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
List of Similar Compounds
- 1,2,3-Thiadiazole derivatives
- 1,2,4-Thiadiazole derivatives
- 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide
Properties
IUPAC Name |
1,2,5-thiadiazole-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4OS/c4-6-3(8)2-1-5-9-7-2/h1H,4H2,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSRKDCHGIFFEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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